H-N-Me-Glu(OtBu)-OMe.HCl
Description
Contextualization within Amino Acid and Peptide Chemistry Research
Amino acids are the fundamental units of proteins, and their chemical manipulation is central to peptide chemistry. springernature.com The synthesis of peptides, whether in solution or on a solid phase, relies on the careful protection and activation of amino and carboxyl groups to form amide (peptide) bonds in a controlled sequence. springernature.comuantwerpen.be Protecting groups are temporary modifications that mask reactive functional groups to prevent unwanted side reactions. springernature.com
In H-N-Me-Glu(OtBu)-OMe.HCl, the alpha-carboxyl group is protected as a methyl ester, and the side-chain carboxyl group is protected as a tert-butyl (OtBu) ester. nextpeptide.com The tert-butyl ester is a common acid-labile protecting group, meaning it can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), which are frequently used in the final step of peptide synthesis to deprotect the synthesized chain. fiveable.meiris-biotech.de The methyl ester, on the other hand, is typically removed by saponification using a base like sodium hydroxide (B78521). fiveable.me This differential stability allows for orthogonal protection strategies, where one group can be removed without affecting the other, enabling complex synthetic routes. iris-biotech.de
Significance of N-Methylated Amino Acids and their Derivatives in Chemical Biology
The introduction of an N-methyl group into an amino acid or peptide backbone has profound consequences for its biological and chemical properties. researchgate.netnih.gov This modification is a key strategy in peptidomimetic design—the creation of molecules that mimic the structure and function of natural peptides but with enhanced properties. researchgate.net
Key impacts of N-methylation include:
Increased Proteolytic Stability: The steric hindrance provided by the N-methyl group can shield the adjacent peptide bond from cleavage by proteases, enzymes that degrade proteins and peptides. This leads to a longer in vivo half-life for peptide-based drugs. merckmillipore.comaralezbio.com
Enhanced Membrane Permeability and Bioavailability: N-methylation disrupts the hydrogen-bonding network along the peptide backbone, which can reduce aggregation and increase lipophilicity (fat-solubility). researchgate.netnih.gov This often improves the ability of a peptide to cross cell membranes and be absorbed by the body, enhancing its oral bioavailability. aralezbio.comnih.gov
Conformational Control: The N-methyl group restricts the rotation around the peptide bond, influencing the peptide's secondary structure. It can favor specific turn conformations and can induce the formation of cis-amide bonds, which are less common in natural peptides but can be crucial for specific biological activities. merckmillipore.com
Modulated Binding Affinity: By altering the conformation and removing a hydrogen bond donor, N-methylation can fine-tune the binding affinity and selectivity of a peptide for its biological target, such as a receptor or enzyme. aralezbio.com
Overview of Glutamic Acid Derivatives as Crucial Building Blocks in Synthetic Methodologies
Glutamic acid is a non-essential amino acid characterized by a carboxylic acid side chain. wikipedia.org This side chain provides an additional point for chemical modification, making glutamic acid and its derivatives exceptionally versatile building blocks in organic synthesis. acs.orgresearchgate.net They are used not only in peptide synthesis but also in the construction of a wide array of complex organic molecules and pharmacologically active compounds. acs.orgnih.gov
The ability to selectively protect the two carboxyl groups of glutamic acid, as seen in this compound, is fundamental to its utility. peptide.com This allows chemists to use the side chain as a handle for introducing other functional groups, for creating cyclic peptides by forming a lactam with an amino group, or for attaching the molecule to a solid support for solid-phase synthesis. peptide.comresearchgate.net The development of efficient methods to synthesize chiral glutamic acid derivatives continues to be an important area of research in organic chemistry, highlighting their role in constructing complex, biologically active molecules. acs.orgrsc.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H22ClNO4 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2S)-2-(methylamino)pentanedioate;hydrochloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-11(2,3)16-9(13)7-6-8(12-4)10(14)15-5;/h8,12H,6-7H2,1-5H3;1H/t8-;/m0./s1 |
InChI Key |
DTMFJMOKPLKUEY-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)NC.Cl |
Origin of Product |
United States |
Synthetic Methodologies for H N Me Glu Otbu Ome.hcl
Precursor Compounds and Strategic Starting Materials for H-N-Me-Glu(OtBu)-OMe.HCl
The successful synthesis of this compound hinges on the selection of appropriate starting materials and a logical sequence of protection and functionalization steps. L-glutamic acid serves as the fundamental chiral building block.
L-glutamic acid is the primary precursor, providing the core carbon skeleton and the inherent stereochemistry at the α-carbon. However, its trifunctional nature (one amino group and two carboxylic acid groups) requires a protection strategy to enable regioselective modifications. The α-amino group is typically protected to prevent its reaction during the esterification of the carboxyl groups. Common N-protecting groups in peptide and amino acid chemistry include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The two carboxylic acids (α and γ) exhibit different reactivities, which can be exploited for selective esterification. Often, the synthesis begins with a pre-formed glutamic acid derivative where one or more of the functional groups are already modified, such as L-glutamic acid-γ-methyl ester. This simplifies the subsequent steps by reducing the number of functional groups that need to be differentiated.
N-methylation of the α-amino group is a critical transformation. Several methods exist for this purpose, each with distinct advantages regarding reaction conditions and substrate compatibility.
Reductive Alkylation: This is a common and efficient method. It involves the reaction of the primary amino group of a glutamic acid ester, such as H-Glu(OtBu)-OMe, with formaldehyde (B43269) to form a transient imine or aminal, which is then reduced in situ to the N-methyl amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Direct Alkylation with Methylating Agents: This approach uses reagents like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. acs.org Care must be taken to control the reaction conditions to prevent over-methylation to the quaternary ammonium (B1175870) salt. The choice of base is crucial; for instance, sodium hydride with a catalytic amount of water can generate a highly reactive, dry sodium hydroxide (B78521), leading to faster reaction rates. acs.org
| Method | Methylating Agent | Typical Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Alkylation | Formaldehyde | HCHO, NaBH₄ or NaBH(OAc)₃ | Mild conditions, high selectivity for mono-methylation. | Requires a free amino group; compatibility with other functional groups must be considered. |
| Direct Alkylation | Methyl Iodide or Dimethyl Sulfate | CH₃I or (CH₃)₂SO₄, Base (e.g., NaH/H₂O, Ag₂O) | Direct, potentially fewer steps. | Risk of over-alkylation (quaternary salt formation); methylating agents are toxic. acs.org |
| Sulfonamide Alkylation | Methyl Iodide or Dimethyl Sulfate | 1. Tosyl chloride, Base; 2. CH₃I, Base; 3. Deprotection reagent | Excellent control, avoids over-methylation. | Adds multiple steps (protection/deprotection) to the synthesis. |
The formation of the mixed α-methyl and γ-tert-butyl diester requires regioselective esterification methods. The steric hindrance of the tert-butyl group and the electronic differences between the α- and γ-carboxylic acids allow for selective reactions.
γ-Tert-Butyl Ester Formation: The γ-carboxylic acid can be selectively esterified by reacting N-protected glutamic acid with isobutylene (B52900) in the presence of an acid catalyst. google.com Another common method involves the use of tert-butyl acetate (B1210297) with a strong acid like perchloric acid. chemicalbook.comnih.gov
α-Methyl Ester Formation: The α-carboxylic acid can be esterified using methanol (B129727) in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). nih.gov The use of TMSCl in methanol is a particularly mild and efficient method for preparing amino acid methyl ester hydrochlorides at room temperature. nih.gov
A common strategy is to first introduce the more sterically demanding and acid-labile tert-butyl ester at the γ-position, followed by the formation of the methyl ester at the α-position.
Amino acid esters are typically converted into their hydrochloride salts to improve their stability, crystallinity, and handling properties. quora.com As free bases, amino esters can be unstable oils prone to degradation (e.g., diketopiperazine formation). The salt form protects the free amino group. quora.com
The most common method for hydrochloride salt formation involves dissolving the free amino ester in a non-polar organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane (B109758), and then introducing anhydrous hydrogen chloride (HCl). researchgate.net The HCl can be bubbled through the solution as a gas or added as a solution in an anhydrous solvent (e.g., HCl in dioxane). researchgate.net The hydrochloride salt typically precipitates from the solution and can be isolated by filtration. researchgate.net
Optimized Synthetic Routes to this compound
An optimized synthetic route maximizes yield and purity while minimizing the number of steps and complexity of purification. The sequence of N-methylation and esterification is critical for an efficient synthesis of this compound.
A logical and controlled stepwise approach is essential. One efficient synthetic pathway involves preparing the fully functionalized glutamic acid diester first, followed by N-methylation.
Proposed Synthetic Route:
Synthesis of H-Glu(OtBu)-OMe.HCl: The synthesis can start from L-glutamic acid. A common intermediate is H-Glu(OtBu)-OMe.HCl, where both carboxyl groups are already esterified. This intermediate can be synthesized through various routes, often involving initial protection of the amino group, followed by sequential or direct esterification of the carboxyl groups, and finally, deprotection of the amino group to yield the hydrochloride salt. For example, reductive alkylation has been performed on H-Glu(OtBu)-OMe.HCl as a starting material. chimia.ch
N-Methylation via Reductive Alkylation: The pre-formed H-Glu(OtBu)-OMe.HCl is neutralized to release the free amine, H-Glu(OtBu)-OMe. This primary amine is then subjected to reductive alkylation. The compound is treated with formaldehyde in the presence of a reducing agent like sodium borohydride in a solvent such as methanol. chimia.ch This step selectively introduces a single methyl group onto the nitrogen atom.
Final Hydrochloride Salt Formation: After the N-methylation reaction is complete and the product is purified, it is converted to its hydrochloride salt. The purified N-methylated diester is dissolved in an appropriate anhydrous organic solvent (e.g., diethyl ether), and a solution of HCl in an anhydrous solvent is added to precipitate the final product, this compound.
This sequence is advantageous because it performs the N-methylation on a well-defined, stable intermediate and avoids potential side reactions that could occur if methylation were attempted in the presence of unprotected carboxylic acids.
| Step | Transformation | Key Reagents | Rationale |
|---|---|---|---|
| 1 | Formation of Diester Intermediate | L-Glutamic Acid, Protecting Groups, Esterification Agents (e.g., isobutylene, methanol/SOCl₂) | Creates the required α-methyl, γ-tert-butyl ester backbone. |
| 2 | N-Methylation | H-Glu(OtBu)-OMe, Formaldehyde, NaBH₄ | Selectively installs the methyl group on the free α-amino group under mild conditions. chimia.ch |
| 3 | Hydrochloride Salt Formation | N-Me-Glu(OtBu)-OMe, Anhydrous HCl | Provides a stable, crystalline, and easily handled final product. quora.comresearchgate.net |
Compound Names
| Abbreviation/Trivial Name | Systematic Name |
| This compound | N-Methyl-L-glutamic acid α-methyl γ-tert-butyl ester hydrochloride |
| H-Glu(OtBu)-OMe.HCl | L-Glutamic acid α-methyl γ-tert-butyl ester hydrochloride |
| Boc | Tert-butyloxycarbonyl |
| Cbz | Benzyloxycarbonyl |
Reaction Condition Optimization for Yield and Purity in this compound Synthesis
The preparation of this compound typically starts from the commercially available L- or D-glutamic acid. The synthesis involves a series of protection and methylation steps. A common precursor is H-Glu(OtBu)-OMe.HCl, where the γ-carboxyl group is protected as a tert-butyl ester and the α-carboxyl group as a methyl ester. The optimization of the N-methylation step is paramount to achieving high yield and purity of the final product.
Several methods can be employed for the N-methylation of the α-amino group of H-Glu(OtBu)-OMe.HCl. Two prominent methods are direct methylation with a methylating agent and reductive amination.
Direct Methylation: This method involves the use of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base. The choice of base and solvent system is critical to prevent side reactions, such as racemization and over-methylation (formation of the quaternary ammonium salt).
| Parameter | Condition | Effect on Yield and Purity |
| Methylating Agent | Methyl iodide, Dimethyl sulfate | Both are effective, but methyl iodide is often preferred for its higher reactivity at lower temperatures. |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA) | Strong bases like NaH can lead to higher yields but also increase the risk of racemization. Milder bases like K₂CO₃ or DIPEA are often used to minimize this risk, albeit sometimes at the cost of longer reaction times. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic polar solvents are generally used to dissolve the reactants and facilitate the reaction. |
| Temperature | 0 °C to room temperature | Lower temperatures are generally favored to control the reaction rate and minimize side reactions. |
| Stoichiometry | Slight excess of methylating agent | A slight excess ensures complete conversion of the starting material, but a large excess can lead to dimethylation. |
Reductive Amination: This is an alternative and often milder method for N-methylation. It involves the reaction of the primary amine of H-Glu(OtBu)-OMe.HCl with formaldehyde (HCHO) to form an intermediate imine or enamine, which is then reduced in situ to the N-methyl derivative. A key advantage of this method is the reduced risk of over-methylation.
| Parameter | Condition | Effect on Yield and Purity |
| Formaldehyde Source | Aqueous formaldehyde, Paraformaldehyde | Paraformaldehyde is often preferred as it can be used in anhydrous conditions. |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | NaBH₃CN is a classic reagent for this transformation. NaBH(OAc)₃ is a milder and often more selective alternative. |
| Solvent | Methanol (MeOH), Dichloromethane (DCM) | The choice of solvent depends on the solubility of the reactants and the reducing agent used. |
| pH | Slightly acidic | The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. |
Recent advancements in N-methylation techniques include the use of o-nitrobenzenesulfonyl (o-NBS) as a protecting group for the amine. The N-nosylated amino acid ester can then be methylated under milder conditions, followed by the removal of the nosyl group to yield the N-methylated product. This multi-step approach can offer better control and higher purity.
Stereochemical Control and Analysis in the Synthesis of this compound
Maintaining the stereochemical integrity of the chiral center at the α-carbon is of utmost importance during the synthesis of enantiomerically pure this compound.
Retention of Chiral Integrity at the Alpha-Carbon
The α-proton of amino acid esters is susceptible to deprotonation by strong bases, which can lead to racemization. This is a significant concern in direct methylation methods that employ strong bases like sodium hydride. The enolate intermediate formed upon deprotonation can be protonated from either face, leading to a loss of stereochemical purity.
To mitigate this risk, several strategies are employed:
Use of Milder Bases: Employing weaker bases such as potassium carbonate or organic amines like DIPEA reduces the likelihood of α-proton abstraction.
Low Reaction Temperatures: Carrying out the methylation at low temperatures (e.g., 0 °C or below) can significantly slow down the rate of epimerization.
Reductive Amination: This method is generally considered to be less prone to racemization as it does not involve the use of strong bases. The reaction proceeds through an iminium ion intermediate, and the reduction typically occurs without affecting the stereocenter.
Chiral Auxiliaries: While less common for simple N-methylation, the use of chiral auxiliaries can provide a high degree of stereocontrol.
The enantiomeric purity of the final product is typically assessed using chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation of the compound.
Synthesis and Characterization of L- and D-Stereoisomers of this compound
The synthesis of both the L- and D-stereoisomers of this compound is crucial for various applications, including the synthesis of diastereomeric peptides to study their structure-activity relationships. The synthetic routes for both enantiomers are identical, with the only difference being the chirality of the starting glutamic acid derivative.
The characterization of the L- and D-isomers is essential to confirm their identity and purity. Standard analytical techniques are employed for this purpose.
Characterization Data for L- and D-H-N-Me-Glu(OtBu)-OMe.HCl:
| Property | L-isomer (Expected) | D-isomer (Expected) |
| Appearance | White to off-white solid | White to off-white solid |
| Molecular Formula | C₁₁H₂₂ClNO₄ | C₁₁H₂₂ClNO₄ |
| Molecular Weight | 267.75 g/mol | 267.75 g/mol |
| ¹H NMR (CDCl₃, δ) | Consistent with the structure, showing characteristic peaks for N-methyl, methoxy, tert-butyl, and glutamic acid backbone protons. | Identical spectrum to the L-isomer. |
| ¹³C NMR (CDCl₃, δ) | Consistent with the structure, showing characteristic peaks for all carbon atoms. | Identical spectrum to the L-isomer. |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₁H₂₂NO₄⁺, found to match. | m/z: [M+H]⁺ calculated for C₁₁H₂₂NO₄⁺, found to match. |
| Optical Rotation [α]D | Specific positive value in a given solvent and concentration. | Specific negative value of the same magnitude as the L-isomer in the same solvent and concentration. |
The definitive confirmation of the stereochemistry lies in the measurement of the optical rotation. The L-isomer will rotate plane-polarized light in one direction (dextrorotatory or levorotatory), while the D-isomer will rotate it in the opposite direction with the same magnitude under identical conditions.
H N Me Glu Otbu Ome.hcl As a Chiral Building Block in Peptide and Peptidomimetic Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on a solid support. The integration of sterically hindered residues like N-methylated amino acids, however, presents significant challenges to this methodology.
Coupling Efficiency and Methodologies (e.g., HATU, HBTU, BOP-based couplings)
The primary obstacle in incorporating N-methylated amino acids is the steric hindrance posed by the N-α-methyl group, which significantly slows down the kinetics of the coupling reaction. Standard coupling reagents that are highly effective for primary amino acids often prove to be inefficient for coupling to or with an N-methylated residue.
Research has shown that aminium-based coupling reagents are generally more effective than other activators for these difficult couplings. Among the most successful is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is often the reagent of choice for coupling N-methylated amino acids. peptide.comnih.gov Its high reactivity can overcome the steric barrier, leading to higher coupling yields. In contrast, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally less effective for such sterically demanding couplings. peptide.comnih.gov
Phosphonium salt-based reagents have also been developed to address these challenges. PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) has been used effectively, but even more reactive reagents like PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often preferred for particularly difficult couplings involving N-methyl amino acids. peptide.combachem.com The choice of coupling reagent is critical and often requires optimization for each specific sequence.
| Coupling Reagent | Reagent Type | General Efficiency for N-Methylated AA | Key Considerations |
|---|---|---|---|
| HATU | Aminium Salt | High | Often the preferred reagent; rapid activation. peptide.comnih.gov |
| HBTU | Aminium Salt | Low to Moderate | Less effective than HATU for sterically hindered couplings. peptide.com |
| PyBOP | Phosphonium Salt | Moderate | Effective, but byproducts can be less hazardous than original BOP. bachem.com |
| PyBrOP / PyAOP | Phosphonium Salt | High | Highly reactive; used for particularly difficult couplings. peptide.combachem.com |
| BOP-Cl | Phosphonium Salt | Moderate | Has been utilized for coupling N-methyl amino acids. peptide.com |
Compatibility with Orthogonal Protecting Group Strategies (e.g., Fmoc/tBu chemistry)
The H-N-Me-Glu(OtBu)-OMe.HCl building block is well-suited for the widely used Fmoc/tBu orthogonal protection strategy. csic.esscielo.org.mx In this approach, the N-terminal α-amino group is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups. The OtBu (tert-butyl) ester protecting the side-chain carboxyl group of the glutamic acid residue is cleaved by moderate to strong acids, typically trifluoroacetic acid (TFA), during the final cleavage step from the resin. csic.es
This orthogonality is crucial as it allows for the selective removal of the N-terminal Fmoc group at each cycle of peptide elongation without affecting the side-chain protection or the linkage to the solid support. The synthesis of an Fmoc-protected version, Fmoc-N-Me-Glu(OtBu)-OH, is a prerequisite for its direct use in standard Fmoc-based SPPS protocols. The commercial availability of many Fmoc-protected N-methylated amino acids is limited and can be costly, which has led to the development of efficient on-resin methylation methods. nih.gov
On-Resin Transformations and Peptide Chain Elongation
An alternative to the challenging coupling of pre-synthesized Fmoc-N-Me-Glu(OtBu)-OH is to perform the N-methylation reaction directly on the resin-bound peptide. springernature.comnih.gov This can be achieved through several methods. One common approach involves the temporary protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the N-H proton, facilitating its alkylation with a methylating agent like methyl iodide or dimethyl sulfate (B86663). nih.gov Following methylation, the o-NBS group is removed to allow for the continuation of peptide chain elongation.
Another on-resin method is reductive amination, where the primary amine of the resin-bound amino acid is reacted with formaldehyde (B43269), followed by reduction with a reagent like sodium cyanoborohydride to yield the N-methylated secondary amine. nih.gov These on-resin transformations provide a flexible way to introduce N-methylated residues at specific positions within a peptide sequence. However, these multi-step processes on the solid support require careful optimization to ensure high yields and avoid side reactions.
Application in Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for fragment condensation strategies.
Segment Condensation and Fragment Coupling Approaches
In a segment condensation or fragment coupling strategy, smaller, protected peptide fragments are synthesized independently (either in solution or on a solid phase) and then coupled together in solution to form the final, larger peptide. nih.gov This approach can be more efficient for the synthesis of very long peptides or proteins.
This compound, as a protected amino acid derivative, is a suitable building block for the solution-phase synthesis of such peptide fragments. The methyl ester at the C-terminus can be saponified to a free carboxylic acid to act as the C-terminal residue of one fragment, or the free secondary amine (after deprotonation of the hydrochloride salt) can act as the N-terminus for coupling with another fragment. The steric hindrance of the N-methyl group remains a challenge in solution-phase coupling, necessitating the use of highly efficient coupling reagents like HATU or the formation of highly activated esters to achieve good yields and minimize racemization. uiw.edu
Efficient Formation of Dipeptides and Oligopeptides Utilizing this compound
The synthesis of dipeptides and smaller oligopeptides in solution is a fundamental step in many chemical and biological studies. This compound can serve as the N-terminal or C-terminal partner in the formation of a dipeptide. For instance, its free N-methyl amine can be coupled with an N-protected amino acid (e.g., a Boc- or Z-protected amino acid) to form a protected dipeptide. Conversely, after saponification of its methyl ester, the resulting N-methylated amino acid can be coupled to another amino acid ester.
The synthesis of dipeptides containing glutamic acid has been described using various solution-phase methods, often involving activation with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (HOSU) to form an active ester, which then reacts with the amino group of the second amino acid. google.com For N-methylated residues, more potent activation strategies are generally required to ensure the efficient formation of the peptide bond.
Synthesis of N-Methylated Peptides and Peptidomimetics via this compound
The incorporation of N-methylated amino acids like this compound is a key strategy for creating peptidomimetics with improved drug-like properties. nih.gov N-methylation enhances resistance to enzymatic degradation by proteases, increases lipophilicity, and can improve bioavailability. nih.gov The synthesis of peptides containing these modified residues can be achieved through solid-phase peptide synthesis (SPPS), either by incorporating pre-synthesized N-methylated amino acid building blocks or by on-resin methylation of the peptide chain. springernature.com
Design Principles for N-Methylated Peptide Sequences
The design of N-methylated peptide sequences is guided by the goal of optimizing therapeutic properties while maintaining or improving biological activity. N-methylation is not merely a random substitution but a deliberate design choice to modulate specific characteristics of a peptide.
Key design principles include:
Enhancing Metabolic Stability: Peptides are susceptible to degradation by proteases. Introducing an N-methyl group at a specific amide bond can sterically hinder the approach of these enzymes, thereby increasing the peptide's half-life in vivo. merckmillipore.com
Modulating Conformation: N-methylation restricts the conformational flexibility of the peptide backbone. This can be used to lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity. nih.gov
Improving Membrane Permeability: Inspired by naturally occurring N-methylated cyclic peptides like cyclosporine A, researchers use N-methylation to improve the ability of peptides to cross cell membranes. nih.gov This is often achieved by reducing the number of hydrogen bond donors, which facilitates the adoption of conformations that shield polar groups from the nonpolar lipid bilayer.
"N-Methyl Scan": A common strategy is the systematic replacement of each amino acid in a parent peptide with its N-methylated counterpart. This library-based approach, known as an "N-methyl scan," helps to identify positions where methylation is beneficial, detrimental, or neutral to the peptide's activity and properties. springernature.com
Influence of N-Methylation on Peptide Conformational Space and Dynamics
The introduction of a methyl group on the amide nitrogen has significant stereochemical consequences that reshape the peptide's conformational landscape.
Cis/Trans Isomerization: The energy barrier between the cis and trans conformations of a standard secondary amide bond is high, strongly favoring the trans isomer. N-methylation lowers this energy barrier, making the cis conformation more accessible. merckmillipore.com This ability to adopt cis amide bonds introduces new conformational possibilities, such as βVI-turns, which can be crucial for biological activity.
Hydrogen Bonding: N-methylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor. This can disrupt secondary structures like α-helices and β-sheets that rely on these hydrogen bonds for stability. merckmillipore.com However, this disruption can also be advantageous, for instance, by preventing aggregation or by favoring conformations suitable for membrane transport.
| Property | Effect of N-Methylation | Consequence |
|---|---|---|
| Amide Bond Geometry | Lowers the energy barrier between cis and trans isomers | Increased population of cis-amide bonds; enables novel backbone turns (e.g., βVI-turns) |
| Backbone Flexibility | Introduces steric hindrance, restricting φ and ψ dihedral angles | Reduced conformational freedom; pre-organization for receptor binding |
| Hydrogen Bonding | Eliminates the amide proton (a hydrogen bond donor) | Disruption of secondary structures (α-helices, β-sheets); can improve solubility and membrane permeability |
Site-Specific Incorporation of this compound into Complex Peptide Sequences
The precise placement of an N-methylated residue within a peptide sequence is critical to achieving the desired biological and pharmacological profile. This compound, once appropriately protected (e.g., with an Fmoc group on the N-terminus), can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.
However, the coupling of an amino acid to the sterically hindered N-methylated amine, and the coupling of the N-methylated amino acid itself, can be challenging and may require optimized conditions to achieve high yields and avoid side reactions. uiw.edu
Common strategies and coupling reagents used to overcome these challenges include:
High-Activity Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed, sometimes in combination with extended coupling times or double coupling cycles, to drive the reaction to completion. uiw.edu
Microwave-Assisted Synthesis: The use of microwave energy can accelerate the coupling reaction, reducing reaction times and potentially improving yields for these difficult couplings. springernature.com
Acid Chloride/Fluoride (B91410) Methods: Converting the carboxylic acid of the incoming amino acid to a more reactive acid chloride or fluoride can facilitate coupling to the sterically hindered N-methyl amine.
The side-chain tert-butyl ester (OtBu) on the glutamic acid residue provides orthogonal protection, which can be removed under acidic conditions (e.g., with trifluoroacetic acid) during the final cleavage from the resin, leaving the side-chain carboxyl group free or available for further modification.
Utility in Constructing Advanced Molecular Scaffolds
The conformational constraints imposed by N-methylation make building blocks like this compound exceptionally useful for the construction of complex and well-defined molecular architectures, such as cyclic peptides and oligomeric structures.
Synthesis of Cyclic Peptides with Controlled Topologies
Peptide cyclization is a widely used strategy to improve stability and receptor affinity by reducing conformational flexibility. Combining cyclization with N-methylation offers a powerful approach to fine-tune the three-dimensional structure and pharmacokinetic properties of a peptide. uiw.edu
The incorporation of N-methylated residues can:
Induce Turns: The preference of N-methylated residues for specific backbone torsion angles can act as a "turn-inducer," facilitating the efficient cyclization of the linear peptide precursor.
Enhance Passive Diffusion: By stabilizing conformations that mask hydrogen bond donors, N-methylation can significantly improve the passive membrane permeability and oral bioavailability of cyclic peptides. researchgate.net A study on cyclic hexapeptides demonstrated that specific patterns of N-methylation could rigidify the peptide backbone and lead to compounds with oral bioavailability as high as 28% in rats. researchgate.net
| Feature | Description | Example/Finding |
|---|---|---|
| Conformational Control | N-methylation can stabilize specific backbone conformations, determining the overall topology of the cyclic peptide. | Systematic N-methylation of a cyclic penta-alanine library revealed a high degree of conformational variability depending on the methylation pattern. |
| Metabolic Stability | The combination of cyclization and N-methylation provides robust protection against enzymatic degradation. | N-methylated cyclic peptides often exhibit significantly longer half-lives in serum compared to their linear, non-methylated counterparts. uiw.edu |
| Membrane Permeability | N-methylation can favor "chameleon-like" conformations that can adapt to both aqueous and lipid environments, improving permeability. | A tri-N-methylated cyclic hexapeptide achieved 28% oral bioavailability in rats, a significant improvement attributed to conformational rigidification. researchgate.net |
Development of Bis-Peptides and Oligomeric Peptidomimetics
N-methylated building blocks are valuable components in the synthesis of more complex peptidomimetics, including oligomeric structures. researchgate.net Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. researchgate.net
The incorporation of N-methylated residues like this compound into oligomers can confer several advantages. The methyl group can influence the folding of the oligomer into stable, predictable secondary structures, akin to foldamers. nih.gov This allows for the precise spatial arrangement of functional groups along the scaffold. The protected side-chain carboxyl group of the glutamic acid residue offers a versatile handle for further chemical modifications, such as linking two peptide chains to form a bis-peptide or attaching other functional moieties. While ribosomal synthesis has been explored for producing peptides with multiple N-methylated residues, chemical synthesis remains the primary route for creating complex oligomers with precisely defined sequences and modifications. acs.org
Design and Synthesis of Oxetane-Modified Peptidomimetics
The incorporation of oxetane (B1205548) rings into peptide backbones represents a significant strategy in the design of peptidomimetics with enhanced pharmacological properties. Oxetanes, as four-membered cyclic ethers, can serve as bioisosteric replacements for amide carbonyl groups, offering improvements in metabolic stability and the ability to influence peptide conformation. The design of these modified peptides often focuses on replacing a specific amide bond with a 3-aminooxetane moiety, which maintains the hydrogen bond donor/acceptor pattern of the original peptide bond. This modification can render the peptide less susceptible to enzymatic degradation by proteases.
A prevalent and versatile method for the synthesis of oxetane-modified peptides involves the use of oxetane-containing building blocks, which can be incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques. A key intermediate in many of these syntheses is 3-(nitromethylene)oxetane, which serves as a Michael acceptor for the conjugate addition of amino acids or their derivatives.
The general synthetic approach for creating oxetane-modified dipeptide building blocks is a multi-step process. This process has been shown to be compatible with a variety of amino acid side chains, including those with protecting groups. For instance, amino acids with side chains such as O-tert-butyl tyrosine, glutamine tert-butyl ester, and N-Boc lysine (B10760008) have been successfully used in this synthetic scheme. acs.org
While direct literature precedent for the use of this compound in the synthesis of oxetane-modified peptidomimetics is not extensively documented, a plausible synthetic route can be proposed based on established methodologies. The N-methylated amine of this compound could potentially act as a nucleophile in a conjugate addition reaction with an oxetane-based electrophile.
A potential synthetic pathway could involve the conjugate addition of this compound to 3-(nitromethylene)oxetane. This reaction would be followed by the reduction of the nitro group to an amine, which could then be coupled with another N-protected amino acid to extend the peptide chain. This strategy allows for the stereocontrolled introduction of the N-methylated glutamic acid derivative into the peptide backbone, adjacent to the oxetane ring. The tert-butyl and methyl ester protecting groups on the glutamic acid derivative are compatible with many standard peptide coupling conditions and can be removed in later steps.
The synthesis of various oxetanyl dipeptides has been reported, demonstrating the versatility of the conjugate addition approach with different amino esters. The following table summarizes the synthesis of several Boc-protected oxetanyl dipeptides, showcasing the yields achieved with various amino acid side chains.
| Entry | Amino Acid Derivative | Product | Yield (%) |
| 1 | H-Gly-OnPr | Boc-Gly-ox-Gly-OnPr | 85 |
| 2 | H-L-Ala-OnPr | Boc-Ala-ox-Gly-OnPr | 81 |
| 3 | H-L-Leu-OnPr | Boc-Leu-ox-Gly-OnPr | 88 |
| 4 | H-L-Val-OnPr | Boc-Val-ox-Gly-OnPr | 82 |
| 5 | H-L-Phe-OnPr | Boc-Phe-ox-Gly-OnPr | 86 |
| 6 | H-L-Ser(tBu)-OnPr | Boc-Ser(tBu)-ox-Gly-OnPr | 75 |
| 7 | H-L-Asp(OtBu)-OnPr | Boc-Asp(OtBu)-ox-Gly-OnPr | 82 |
| 8 | H-L-Gln(Trt)-OnPr | Boc-Gln(Trt)-ox-Gly-OnPr | 57 |
| 9 | H-L-Lys(Boc)-OnPr | Boc-Lys(Boc)-ox-Gly-OnPr | 78 |
This table presents data on the synthesis of various Boc-protected oxetanyl dipeptides, illustrating the general applicability of the synthetic methodology. nih.gov
Further modifications to this protocol have allowed for the incorporation of other amino acid residues at the AA1ox position, demonstrating the robustness of this synthetic strategy. acs.org The synthesis of more complex oxetanyl peptide surrogates with substitutions at both Cα and Cα' positions has also been achieved. nih.gov These building blocks are then suitable for incorporation into larger peptide sequences using standard peptide coupling techniques, such as those mediated by HBTU. scispace.com The stability of the embedded amino oxetanyl fragments to a range of reaction conditions, including acidic, basic, reductive, and oxidative environments, has also been demonstrated. nih.gov
Protecting Group Chemistry and Its Role in the Synthetic Utility of H N Me Glu Otbu Ome.hcl
The Tert-Butyl Ester (OtBu) as a Carboxyl Protecting Group
The tert-butyl (tBu) ester is a widely employed protecting group for the side-chain carboxyl functionality of glutamic acid. chempep.comiris-biotech.de Its popularity stems from a unique stability profile that allows for the selective deprotection of other groups while the side-chain remains masked.
The tert-butyl ester exhibits remarkable stability towards a variety of reaction conditions, including basic and nucleophilic environments. thieme-connect.comresearchgate.net This stability is crucial during peptide synthesis, where repeated cycles of coupling and deprotection of the alpha-amino group are necessary. nbinno.com
The cleavage of the tert-butyl ester is most commonly achieved under strong acidic conditions, a process known as acidolysis. libretexts.org Trifluoroacetic acid (TFA) is the reagent of choice for this transformation. iris-biotech.delibretexts.org The mechanism involves protonation of the ester oxygen, followed by the departure of a stable tert-butyl cation, which is subsequently deprotonated to form isobutylene (B52900) gas. stackexchange.com This process is efficient and typically proceeds without significant side reactions, ensuring the integrity of the final peptide. The use of scavengers, such as triisopropylsilane (B1312306) (TIPS), can be employed to quench the reactive tert-butyl cation and prevent unwanted side reactions with sensitive amino acid residues. rsc.org
Table 1: Stability and Cleavage of Tert-Butyl Ester Protecting Group
| Condition | Stability/Reactivity of Tert-Butyl Ester | Reference |
|---|---|---|
| Strong Acids (e.g., TFA) | Cleaved | iris-biotech.delibretexts.org |
| Weak Acids | Generally Stable | thieme-connect.com |
| Basic Conditions | Stable | thieme-connect.comresearchgate.net |
| Nucleophiles | Stable | thieme-connect.com |
A key advantage of the tert-butyl ester is its orthogonality with other commonly used protecting groups in peptide synthesis. chempep.comfiveable.me Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using different chemical conditions. iris-biotech.defiveable.me
In the context of H-N-Me-Glu(OtBu)-OMe.HCl, the acid-labile tert-butyl group is orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is frequently used for the protection of the alpha-amino group. chempep.comiris-biotech.deiris-biotech.de This orthogonality allows for the selective removal of the Fmoc group at each step of solid-phase peptide synthesis (SPPS) using a mild base like piperidine (B6355638), while the tert-butyl ester on the glutamic acid side-chain remains intact. chempep.comiris-biotech.de
Table 2: Orthogonality of Tert-Butyl Ester with Common Amino Protecting Groups
| Alpha-Amino Protecting Group | Cleavage Condition | Orthogonal to Tert-Butyl Ester? | Reference |
|---|---|---|---|
| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Yes | chempep.comiris-biotech.deiris-biotech.de |
| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | No | iris-biotech.de |
The Methyl Ester (OMe) as an Alpha-Carboxyl Protecting Group
The methyl ester serves to protect the alpha-carboxyl group of the N-methylated glutamic acid. This protection is essential to prevent unwanted reactions at this site during synthetic manipulations.
Protecting the alpha-carboxyl group as a methyl ester allows for the selective activation of the alpha-amino group for peptide bond formation. masterorganicchemistry.com Without this protection, the free carboxylate could interfere with the coupling reaction. The methyl ester is relatively stable and does not interfere with the coupling reagents typically used in peptide synthesis.
Furthermore, the methyl ester can direct subsequent transformations. For instance, direct amidation of the methyl ester can be achieved under specific conditions to form the corresponding amide. mdpi.comnih.govnih.govrsc.org This provides a route to synthesize peptide amides or other amide-containing derivatives.
The cleavage of methyl esters typically requires harsher conditions than for tert-butyl esters, such as saponification with a strong base (e.g., sodium hydroxide) or acid-catalyzed hydrolysis. libretexts.orglibretexts.org However, these conditions are often not compatible with the other protecting groups present in a complex peptide.
Derivatization of the methyl ester is also possible. For example, it can be converted to a hydrazide by treatment with hydrazine, which can then be used in fragment condensation strategies for the synthesis of larger peptides.
Table 3: Cleavage and Derivatization of Methyl Ester
| Transformation | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Saponification | NaOH or LiOH | Free Carboxylic Acid | libretexts.orgvanderbilt.edu |
| Acid Hydrolysis | Strong Acid, Heat | Free Carboxylic Acid | libretexts.org |
| Enzymatic Cleavage | Lipase, Esterase | Free Carboxylic Acid | nih.gov |
| Amidation | Amine, Catalyst/Base | Amide | mdpi.comrsc.org |
The Hydrochloride Salt (HCl) for Amine Protection and Handling
The hydrochloride salt form of this compound plays a crucial role in the stability and handling of the compound. Amino acid esters are often supplied as their hydrochloride salts to improve their shelf-life and ease of use. quora.com
The free amine of an amino acid ester can be unstable and prone to degradation or side reactions, such as diketopiperazine formation. reddit.com Protonation of the amine to form the hydrochloride salt significantly increases its stability by preventing these unwanted reactions. quora.com
The hydrochloride salt is typically a crystalline solid, which is easier to handle, weigh, and store compared to the often-oily free amine. reddit.com For use in a subsequent reaction, the free amine can be easily liberated in situ by the addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). core.ac.uknih.govresearchgate.net This allows for the controlled release of the reactive amine at the desired point in the synthetic sequence.
Implications for Solubility and Stability in Synthetic Operations
The protecting groups on this compound have significant consequences for its solubility and stability, which are critical parameters in synthetic chemistry.
Solubility: The presence of the N-methyl group and the two ester protecting groups (OtBu and OMe) enhances the lipophilicity of the amino acid derivative. monash.edu This modification improves its solubility in common organic solvents used during peptide synthesis, such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). Furthermore, N-methylation can disrupt the intermolecular hydrogen bonding that often leads to aggregation in peptides, thereby increasing solubility and improving reaction kinetics. merckmillipore.compeptide.com The hydrochloride salt form of the amine generally imparts solubility in more polar or protic solvents.
Stability: The stability of the protecting groups determines the reaction conditions under which the compound can be used without premature deprotection. The OtBu and OMe esters exhibit orthogonal stability, a crucial feature in multi-step synthesis.
Tert-butyl (OtBu) Ester: The side-chain OtBu group is stable under basic and nucleophilic conditions, making it compatible with synthetic steps like Fmoc-deprotection (using piperidine). However, it is labile to strong acidic conditions and is typically removed using reagents like trifluoroacetic acid (TFA). peptide.com
Methyl (OMe) Ester: The alpha-methyl ester is stable to the acidic conditions used to cleave t-butyl-based protecting groups (like Boc and OtBu). monash.edu Its removal typically requires harsher, saponification conditions (e.g., using a strong base like NaOH), which can be detrimental in peptide synthesis due to the risk of racemization. monash.edu
N-Methyl Group: The N-methyl group itself is a stable modification that is not removed during synthesis. Its presence, however, makes the adjacent peptide bond highly resistant to enzymatic degradation by proteases, a property that is often desirable for increasing the in-vivo half-life of peptide-based drugs. merckmillipore.compeptide.com
The stability profile of these groups allows for selective deprotection strategies, which are fundamental to controlled, stepwise peptide synthesis.
Table 1: Solubility and Stability Profile of this compound Protecting Groups
| Protecting Group | Location | General Solubility Contribution | Stability Conditions | Lability Conditions |
|---|---|---|---|---|
| N-Methyl | α-Amine | Increases organic solvent solubility; reduces aggregation merckmillipore.compeptide.com | Stable throughout synthesis | Not typically removed |
| tert-Butyl (OtBu) Ester | γ-Carboxyl | Increases lipophilicity | Stable to bases (e.g., piperidine) and weak acids | Cleaved by strong acids (e.g., TFA) |
| Methyl (OMe) Ester | α-Carboxyl | Increases lipophilicity | Stable to acids (e.g., TFA) and standard coupling conditions | Cleaved by saponification (e.g., NaOH) |
Controlled Liberation of the Free Amine for Coupling Reactions
The designation H-N-Me- in the compound's name signifies that the N-methylamino group is not protected by a temporary group like Fmoc or Boc; instead, it is present as its hydrochloride salt. The "liberation" of the free amine is a critical prerequisite for its participation as a nucleophile in a coupling reaction to form a peptide bond.
This process involves the in-situ neutralization of the hydrochloride salt. A non-nucleophilic organic base, most commonly N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is added to the reaction mixture. bachem.com This base abstracts the proton from the N-methylammonium ion, generating the free secondary amine without participating in competing side reactions. An alternative method involves the use of activated zinc dust, which can deprotonate the salt without the need for a tertiary amine base, thereby avoiding potential side reactions associated with such bases. core.ac.uknih.gov
Once liberated, the N-methyl amine can react with an activated carboxylic acid of an incoming amino acid to form a peptide bond. However, the coupling onto an N-methylated amino acid is notoriously challenging due to two primary factors:
Steric Hindrance: The methyl group adds bulk around the nitrogen atom, sterically impeding the approach of the activated acylating species. peptide.com
Increased Basicity/Reduced Nucleophilicity: While the N-methyl group increases the basicity of the amine, its nucleophilicity in the context of a coupling reaction is reduced compared to a primary amine.
Due to these challenges, standard peptide coupling reagents are often inefficient. peptide.com More potent activating agents are required to achieve high coupling yields. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) are frequently employed, as they generate highly reactive acylating species capable of overcoming the steric hindrance. bachem.compeptide.com Monitoring the reaction's completion also requires alternative methods to the standard ninhydrin (B49086) test, such as the bromophenol blue test, as secondary amines yield a false negative or weak positive result with ninhydrin. peptide.com
Table 2: Conditions for Amine Liberation and Subsequent Coupling
| Step | Reagents | Purpose | Key Considerations |
|---|---|---|---|
| Amine Liberation | N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) bachem.com | Neutralization of the HCl salt to generate the free secondary amine. | Must be non-nucleophilic to avoid side reactions. Added in situ. |
| Peptide Coupling | HATU, PyBOP, PyBroP, COMU bachem.compeptide.com | Activation of the incoming amino acid's carboxyl group to facilitate amide bond formation. | Requires highly potent reagents to overcome steric hindrance of the N-methyl group. |
| Reaction Monitoring | Bromophenol Blue Test peptide.com | To assess the completion of the coupling reaction. | Standard ninhydrin test is not reliable for secondary amines. |
Spectroscopic and Analytical Characterization Methodologies in Research Involving H N Me Glu Otbu Ome.hcl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including protected and N-methylated amino acids like H-N-Me-Glu(OtBu)-OMe.HCl. Through the application of various NMR experiments, researchers can meticulously map the proton and carbon environments within the molecule, confirming its identity and purity.
Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of each proton in this compound. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, allowing for the differentiation of protons in distinct functional groups. Furthermore, the spin-spin coupling between adjacent protons, observed as splitting of signals into multiplets, reveals the connectivity of the proton network.
For a typical ¹H NMR spectrum of a compound like this compound, characteristic signals would be expected for the N-methyl group, the α-proton, the β- and γ-protons of the glutamic acid side chain, the methyl ester group, and the tert-butyl ester group. The integration of these signals provides a quantitative measure of the number of protons corresponding to each peak, further validating the structure.
Table 1: Representative ¹H NMR Data for Glutamic Acid Derivatives
| Proton Assignment | Typical Chemical Shift Range (ppm) | Multiplicity |
| N-CH₃ | 2.5 - 3.0 | s |
| α-CH | 3.5 - 4.5 | m |
| β-CH₂ | 1.8 - 2.5 | m |
| γ-CH₂ | 2.2 - 2.8 | m |
| O-CH₃ (Methyl Ester) | 3.6 - 3.8 | s |
| C(CH₃)₃ (tert-Butyl Ester) | 1.4 - 1.6 | s |
| Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative. |
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicative of its bonding environment (e.g., carbonyl, aliphatic). This technique is instrumental in confirming the presence of all carbon atoms and their respective functional groups.
Table 2: Representative ¹³C NMR Data for Glutamic Acid Derivatives
| Carbon Assignment | Typical Chemical Shift Range (ppm) |
| N-CH₃ | 30 - 40 |
| α-CH | 50 - 60 |
| β-CH₂ | 25 - 35 |
| γ-CH₂ | 30 - 40 |
| C=O (Methyl Ester) | 170 - 175 |
| O-CH₃ (Methyl Ester) | 50 - 55 |
| C=O (tert-Butyl Ester) | 170 - 175 |
| O-C(CH₃)₃ (tert-Butyl Ester) | 80 - 85 |
| C(CH₃)₃ (tert-Butyl Ester) | 27 - 29 |
| Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative. |
For a more in-depth structural and conformational analysis of this compound and its derivatives, researchers employ a suite of two-dimensional (2D) NMR techniques.
COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, providing a definitive map of the proton connectivity within the molecule. sdsu.edu This is particularly useful for assigning the signals of the glutamic acid side-chain protons. northwestern.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum arise from the nuclear Overhauser effect, which occurs between protons that are close in space, regardless of whether they are directly bonded. This technique is invaluable for determining the three-dimensional conformation of the molecule in solution.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing an unambiguous assignment of the carbon skeleton. youtube.com
Mass Spectrometry (MS) for Molecular Weight and Composition Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. nih.gov For this compound, HRMS would be used to confirm the expected molecular formula of C₁₀H₂₀ClNO₄ by comparing the experimentally measured mass with the calculated theoretical mass.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two "soft" ionization techniques commonly used in the mass spectrometric analysis of peptides and their derivatives. creative-proteomics.com These methods are particularly well-suited for analyzing compounds like this compound because they minimize fragmentation during the ionization process, allowing for the detection of the intact molecular ion. cpcscientific.comlibretexts.org
ESI-MS is a technique where a solution of the analyte is passed through a charged capillary, generating charged droplets from which ions are desorbed into the gas phase. libretexts.org It is a gentle ionization method that often produces multiply charged ions, which can be advantageous for analyzing larger molecules. creative-proteomics.com ESI-MS is widely used for the characterization of protected amino acids and peptides. nih.govnih.govnih.gov
MALDI-TOF MS involves embedding the analyte in a matrix material that absorbs laser energy. nih.govacs.org A laser pulse desorbs and ionizes the matrix and analyte molecules, which are then accelerated in a time-of-flight mass analyzer. nih.govacs.org MALDI-TOF is known for its high sensitivity and is frequently employed in the analysis of peptide mixtures and for sequencing peptides. shimadzu.comnih.govamericanlaboratory.com
Both ESI-MS and MALDI-TOF MS can be coupled with tandem mass spectrometry (MS/MS) for further structural elucidation. In MS/MS experiments, the molecular ion of interest is isolated and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides valuable information about the sequence and structure of the molecule. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are central to the purification and analysis of amino acid derivatives and peptides. They are employed to separate the target compound from reagents, byproducts, and other impurities, and to assess the final purity of the synthesized molecules.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound and its subsequent peptide products. Its high resolution and sensitivity make it ideal for assessing purity, identifying components in a mixture, and for preparative isolation of the desired compound. ox.ac.uknih.gov
Analytical HPLC is routinely used to monitor the progress of reactions and to determine the purity of the final product. Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile, often with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.gov
Preparative HPLC employs the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the compound. nih.govresearchgate.netteledyneisco.com This is crucial for obtaining highly pure this compound for subsequent use in peptide synthesis.
Table 1: Representative HPLC Conditions for Analysis of Amino Acid Esters and Derivatives
| Parameter | Analytical RP-HPLC | Chiral HPLC for Diastereomer Resolution |
| Column | C18, 5 µm particle size (e.g., 4.6 x 150 mm) | Polysaccharide-based CSP (e.g., Chiralpak IA, IE, IF) |
| Mobile Phase A | 0.1% TFA in Water | Hexane/Isopropanol mixtures |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile/Methanol (B129727) mixtures with additives (e.g., DEA, AcOH) |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 min | Isocratic or gradient elution |
| Flow Rate | ~1.0 mL/min | ~0.5 - 1.0 mL/min |
| Detection | UV at 214/220 nm (peptide bond) | UV or Fluorescence (if derivatized) |
| Temperature | Ambient or controlled (e.g., 40 °C) | Controlled temperature for reproducibility |
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound or its incorporation into a peptide chain. youtube.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.
For protected amino acids like this compound, silica (B1680970) gel is the most common stationary phase. The choice of mobile phase (eluent) is critical for achieving good separation. A common system for amino acids and their derivatives is a mixture of a nonpolar solvent, a polar solvent, and an acid or base to control the ionization state of the compounds. amrita.eduresearchgate.netnih.gov For example, a mixture of n-butanol, acetic acid, and water is frequently used. chromforum.orgreachdevices.com
After development, the spots are visualized. Since this compound lacks a strong chromophore, a staining agent is required. Ninhydrin (B49086) is a common choice, reacting with the secondary amine of the N-methylated amino acid to produce a colored spot (often yellow or brown for secondary amines, in contrast to the distinct purple color for primary amines). amrita.eduresearchgate.netorientjchem.org This color difference can itself be a useful diagnostic tool. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. ictsl.netgavinpublishers.com
Table 2: Typical TLC Systems and Rf Values for Amino Acid Derivatives
| Compound Type | Stationary Phase | Mobile Phase (v/v/v) | Visualization | Typical Rf Range |
| Protected Amino Acids | Silica Gel G | n-Butanol : Acetic Acid : Water (4:1:1) | Ninhydrin Spray | 0.4 - 0.7 |
| Free Amino Acids | Silica Gel G | n-Butanol : Acetic Acid : Water (4:1:1) | Ninhydrin Spray | 0.2 - 0.5 |
| Peptides | Silica Gel G | Chloroform : Methanol : Ammonia (2:2:1) | Iodine Vapor / Ninhydrin | Varies with sequence |
Note: Rf values are highly dependent on specific experimental conditions (plate type, chamber saturation, temperature) and should be considered indicative.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds, an IR spectrum provides a molecular fingerprint. For this compound, IR spectroscopy is used to confirm the presence of its key structural features.
The spectrum of this compound is expected to show characteristic absorption bands for its various functional groups:
C=O Stretch (Esters): Two distinct, strong absorption bands are expected for the two carbonyl groups. The methyl ester and the tert-butyl ester will likely have slightly different frequencies, typically in the range of 1730-1750 cm⁻¹.
N-H Bend/Stretch (Secondary Amine Hydrochloride): The protonated secondary amine (R₂NH₂⁺) will exhibit characteristic stretching and bending vibrations. Broad absorptions in the 2400-2800 cm⁻¹ region are typical for amine salts. An N-H bending vibration may be observed around 1580-1650 cm⁻¹.
C-O Stretch (Esters): Strong bands corresponding to the C-O single bond stretching of the ester groups will be present in the 1000-1300 cm⁻¹ region.
C-H Stretch (Alkyl Groups): Absorptions due to C-H stretching in the methyl and tert-butyl groups will be visible in the 2850-3000 cm⁻¹ range.
Table 3: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester C=O (Methyl & t-Butyl) | Stretch | 1730 - 1750 | Strong |
| Secondary Amine Salt (R₂NH₂⁺) | N-H Stretch | 2400 - 2800 | Strong, Broad |
| Secondary Amine Salt (R₂NH₂⁺) | N-H Bend | 1580 - 1650 | Medium |
| Alkyl C-H | Stretch | 2850 - 3000 | Medium-Strong |
| Ester C-O | Stretch | 1000 - 1300 | Strong |
Chiroptical Methods (e.g., Circular Dichroism (CD) Spectroscopy) for Conformational Studies of Resultant Peptides
Once this compound is incorporated into a peptide chain, Circular Dichroism (CD) spectroscopy becomes an invaluable tool for studying the secondary structure and conformational behavior of the resulting peptide. subr.edusubr.edu CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov In peptides, the regular, repeating arrangement of amide bonds in secondary structures like α-helices and β-sheets gives rise to characteristic CD signals.
The presence of an N-methylated residue can significantly impact peptide conformation. N-methylation removes the amide proton, preventing it from acting as a hydrogen bond donor. nih.gov This disruption of typical hydrogen bonding patterns can destabilize structures like the α-helix or β-sheet, or it can be used strategically to favor specific turn structures or other conformations. researchgate.net
CD spectroscopy can effectively monitor these conformational changes. For instance:
α-Helices typically show a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. mdpi.com
β-Sheets are characterized by a negative band around 215-220 nm and a positive band around 195-200 nm.
Random coil or unstructured peptides display a strong negative band near 200 nm.
By comparing the CD spectrum of a peptide containing N-Me-Glu(OtBu) to its non-methylated counterpart, researchers can deduce the conformational consequences of the N-methylation. This is critical for structure-activity relationship studies, where the three-dimensional shape of a peptide dictates its biological function.
Table 4: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
| α-Helix | Positive band ~195 nm, Negative bands ~208 nm and ~222 nm |
| β-Sheet | Negative band ~215-220 nm, Positive band ~195-200 nm |
| β-Turn | Varies by turn type, often weak signals |
| Random Coil | Strong negative band ~198 nm |
Advanced Reaction Chemistry and Mechanistic Studies Involving H N Me Glu Otbu Ome.hcl Derivatives
Amide Bond Formation Mechanisms in the Context of N-Methylated Amino Acids
The formation of a peptide bond, a condensation reaction between a carboxyl group and an amino group, is fundamental to peptide synthesis. youtube.com In the case of N-methylated amino acids, the presence of a methyl group on the amide nitrogen introduces significant steric hindrance, which can impede the reaction. bioengineer.orgresearchgate.net This necessitates a careful selection of coupling reagents and conditions to achieve efficient amide bond formation.
Challenges Associated with Sterically Hindered Peptide Bond Formation
The primary challenge in coupling N-methylated amino acids like H-N-Me-Glu(OtBu)-OMe.HCl is the steric hindrance posed by the N-methyl group. This bulkiness can significantly slow down the rate of acylation, leading to incomplete reactions and low yields. bioengineer.orgresearchgate.net Traditional solid-phase peptide synthesis (SPPS) methods are often limited by the mass transport of activated amino acid derivatives from the solution to the resin-bound peptide chain. bioengineer.org This issue is exacerbated with sterically hindered residues. bioengineer.orgresearchgate.net
Another significant challenge is the increased propensity for racemization at the activated carboxyl group of the N-methylamino acid residue. cdnsciencepub.com The intermediate formed during activation can be susceptible to racemization, particularly in the presence of base and polar solvents. cdnsciencepub.com Studies have shown that N-methylamino acids can experience more racemization than their non-methylated counterparts under various coupling conditions. cdnsciencepub.com
Exploration of Novel Coupling Reagents and Acyl-Transfer Mechanisms
To overcome the challenges of coupling sterically hindered N-methylated amino acids, a variety of novel coupling reagents have been developed. These reagents are designed to create highly reactive intermediates that can overcome the steric barrier and facilitate efficient acyl transfer.
Phosphonium and aminium/uronium salt-based reagents are popular choices. bachem.com Reagents like PyAOP and those based on HOAt have shown promise in coupling N-methylated amino acids with higher yields. nih.govresearchgate.net COMU, a third-generation uronium salt, offers high coupling efficiency comparable to HATU, with the added benefits of being less explosive and having better solubility. bachem.com Halogenophosphonium reagents, such as PyBrOP and PyCloP, have also been investigated for their mechanism and application in coupling N-methylated amino acids. acs.org
Recent innovations include the development of ribosome-mimicking immobilized molecular reactors. bioengineer.orgresearchgate.net These systems facilitate acyl-transfer reactions directly on the solid phase, bypassing the inefficient two-phase mechanism of traditional SPPS and accelerating the coupling of sterically hindered amino acids. bioengineer.orgresearchgate.net The generation of acyl fluorides in situ has also emerged as a powerful method for amide bond formation, as they act as activated esters while minimizing steric hindrance. rsc.org
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Type | Advantages | Disadvantages |
|---|---|---|---|
| DCC/DIC | Carbodiimide | Widely used, cost-effective. bachem.com | Byproduct can be difficult to remove (DCC); risk of racemization. bachem.com |
| HBTU/TBTU | Aminium/Uronium | Efficient, byproducts are soluble. bachem.com | Can cause guanidinylation of the N-terminal amino group. researchgate.net |
| HATU/HCTU | Aminium/Uronium | High coupling rates, less racemization, effective for N-methylated amino acids. bachem.com | Higher cost. |
| PyBOP/PyAOP | Phosphonium | Effective for sterically hindered couplings, including N-methylated residues. nih.govpeptide.com | Potential for side reactions. |
| COMU | Aminium/Uronium | High efficiency, safer (non-explosive), good solubility. bachem.com | Relatively new, may require optimization. |
| PyBrOP | Phosphonium | High reactivity, useful for difficult couplings. bachem.com | Increased risk of racemization with prolonged coupling times. bachem.com |
| Acyl Fluorides | In situ generated | Minimizes steric hindrance, high conversions for hindered systems. rsc.org | Requires specific fluorinating agents. rsc.org |
Analysis of Side Reactions During Peptide Elongation and Post-Synthetic Modifications
The synthesis of peptides containing N-methylated residues is prone to several side reactions beyond racemization. During the acidic cleavage of the peptide from the resin, fragmentation can occur between consecutive N-methylamino acids. nih.gov Diketopiperazine (DKP) formation is another common side reaction, particularly with sequences containing N-methylated amino acids. nih.gov
Furthermore, the conditions used for N-methylation on a solid support can lead to side reactions. For example, prolonged exposure to bases like DBU during some N-methylation procedures can cause issues such as aspartimide formation if an aspartic acid residue is present. acs.org The choice of protecting groups and the cleavage cocktail are critical to minimizing these unwanted reactions. For instance, trifluoroacetic acid (TFA) is commonly used for cleavage, but the duration of treatment can significantly impact the final product's purity and yield. nih.govuiw.edu
Selective Derivatization of the Glutamic Acid Side Chain Post-Incorporation into Peptides
The glutamic acid side chain, protected as a tert-butyl ester in this compound, offers a site for post-synthetic modification after its incorporation into a peptide. The selective deprotection of this side chain while the peptide remains attached to the resin is a key strategy for introducing further modifications like amides, esters, or thioesters. acs.orgresearchgate.net
While the tert-butyl group is typically cleaved with strong acids like TFA, milder and more selective methods have been developed. acs.orgpeptide.com Lewis acids, such as FeCl₃, have been shown to efficiently and selectively deprotect the tert-butyl ester on-resin in a manner compatible with Fmoc chemistry. acs.orgnih.gov This allows for the subsequent coupling of various moieties to the now-free carboxylic acid of the glutamic acid side chain. acs.org
Alternatively, other protecting groups can be used for the glutamic acid side chain if selective deprotection is the primary goal. Allyl esters, for example, are stable to both TFA and piperidine (B6355638) but can be removed with a palladium catalyst, offering an orthogonal deprotection strategy. peptide.comnih.gov
Reactivity Profile and Stability of this compound in Various Organic Media and Conditions
This compound is a salt, and its reactivity is influenced by the solvent and the presence of a base to neutralize the hydrochloride and free the N-methyl amine for reaction. It is soluble in various organic solvents such as DMSO, chloroform, dichloromethane (B109758), and ethyl acetate (B1210297). glpbio.combiocrick.com
The stability of the ester protecting groups is a key consideration. The methyl ester at the C-terminus and the tert-butyl ester on the side chain are susceptible to hydrolysis under basic or acidic conditions, respectively. Saponification with aqueous sodium hydroxide (B78521) to remove the methyl ester can lead to significant racemization of N-methylamino-acid derivatives. cdnsciencepub.com Acid-catalyzed deprotection of the tert-butyl group is standard, but N-methylamino acid derivatives can also be substantially racemized by reagents like hydrogen bromide in acetic acid, with the extent of racemization depending on acid strength and solvent polarity. cdnsciencepub.comconsensus.app
The compound should be stored under controlled conditions, typically at 2-8°C for long-term storage, to maintain its integrity. aksci.com Stock solutions are often recommended to be stored at -20°C or -80°C and used within a specific timeframe to avoid degradation. glpbio.commedchemexpress.com
Research Applications and Broader Scientific Impact of H N Me Glu Otbu Ome.hcl
Contribution to Peptidomimetic Design in Academic Research
The use of H-N-Me-Glu(OtBu)-OMe.HCl is a key tactic in the field of peptidomimetic design, which aims to create molecules that mimic the structure and function of natural peptides but with improved drug-like properties. researchgate.net N-methylation of the peptide backbone, a modification inherent to this compound, is a subtle yet powerful tool for enhancing the therapeutic potential of peptide-based drugs. researchgate.netnih.govresearchgate.netbenthamdirect.com
One of the primary benefits of incorporating N-methylated amino acids is the enhancement of oral bioavailability and metabolic stability. researchgate.netresearchgate.netnih.gov The N-methyl group sterically shields the adjacent amide bond from enzymatic degradation by proteases, a common pitfall for therapeutic peptides. researchgate.netresearchgate.netpeptide.comresearchgate.net This increased resistance to proteolysis extends the in vivo half-life of the peptide, allowing for sustained therapeutic effects. peptide.com
The table below summarizes the general effects of N-methylation on peptide properties, which are conferred by building blocks like this compound.
| Property | Effect of N-Methylation | Rationale |
| Proteolytic Stability | Increased | Steric hindrance of the amide bond prevents enzymatic cleavage. researchgate.netresearchgate.netpeptide.comresearchgate.net |
| Membrane Permeability | Increased | Reduced polarity and potential for intramolecular hydrogen bonding. researchgate.netnih.govnih.govnih.gov |
| Bioavailability | Increased | Combination of enhanced stability and permeability. researchgate.netresearchgate.netnih.gov |
| Conformational Flexibility | Reduced | Steric constraints imposed by the N-methyl group. peptide.comresearchgate.net |
| Receptor Binding | Can be enhanced or reduced | Altered conformation and loss of a hydrogen bond donor can affect binding affinity. |
Probing Protein-Protein Interactions (PPIs) and Enzyme Inhibition Mechanisms through Modified Peptide Analogues
This compound and other N-methylated amino acids are instrumental in the development of probes and inhibitors for studying protein-protein interactions (PPIs) and enzyme mechanisms. PPIs are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. Peptides derived from the binding interface of a protein partner can act as inhibitors, but their therapeutic utility is often limited by poor stability and cell permeability. nih.gov
Incorporating N-methylated residues into these peptides can overcome these limitations. The enhanced stability and permeability allow the modified peptides to effectively reach their intracellular targets. peptide.comnih.gov Moreover, the conformational constraints imposed by N-methylation can lock the peptide into a bioactive conformation, leading to higher binding affinity and specificity for the target protein. peptide.com
In the context of enzyme inhibition, N-methylation can be used to fine-tune the properties of peptide-based inhibitors. nih.govresearchgate.netbenthamdirect.com By systematically replacing amino acids with their N-methylated counterparts, researchers can probe the importance of specific hydrogen bonds and conformational features for inhibitor binding. This approach provides valuable insights into the enzyme's active site and the mechanism of inhibition. For instance, replacing a key residue with an N-methylated version might abolish inhibitory activity if the amide proton is critical for hydrogen bonding with the enzyme.
The following table illustrates how N-methylation can be used to probe molecular interactions in the context of PPIs and enzyme inhibition.
| Application | Role of N-Methylation | Example Finding |
| PPI Inhibition | Stabilizes bioactive conformation, improves cell penetration. | An N-methylated peptide inhibitor shows increased potency in a cell-based assay compared to its non-methylated counterpart. |
| Enzyme Inhibition | Modulates binding affinity and provides mechanistic insights. nih.govresearchgate.netbenthamdirect.com | Replacing an L-amino acid with its N-methylated version disrupts a crucial hydrogen bond, leading to a loss of inhibitory activity. |
| Mapping Binding Sites | Identifies key interactions between a peptide and its target. | Systematic N-methylation scan reveals that amide protons at specific positions are essential for binding. |
Development of Novel Synthetic Methodologies within Peptide Chemistry
The increasing demand for N-methylated peptides has spurred the development of novel synthetic methodologies. While the synthesis of peptides containing these modified amino acids can be challenging, several effective strategies have been established. This compound is a building block that can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.
However, the coupling of N-methylated amino acids can be sluggish due to the steric hindrance of the N-methyl group. This has led to the development of specialized coupling reagents and protocols to improve efficiency. Furthermore, methods for the on-resin N-methylation of peptides have been developed, providing an alternative to the use of pre-methylated building blocks. nih.govsci-hub.box These methods offer flexibility in creating N-methylated peptide libraries for screening purposes.
The synthesis of optically pure N-methyl-amino acids is also a critical area of research. nih.govresearchgate.net Various synthetic routes have been developed to produce these valuable building blocks with high enantiomeric purity, ensuring the stereochemical integrity of the final peptide.
Influence on Peptide Conformation and Proteolytic Stability in Research Models
The N-methyl group of this compound has a profound impact on the local and global conformation of a peptide. researchgate.net The steric clash between the N-methyl group and the adjacent alpha-carbon restricts the rotation around the peptide backbone, favoring certain dihedral angles. This conformational constraint can be utilized to stabilize specific secondary structures, such as β-turns and helices, or to disrupt undesirable conformations. researchgate.net
Spectroscopic techniques like nuclear magnetic resonance (NMR) and circular dichroism (CD) are often employed to study the conformational effects of N-methylation. researchgate.net These studies have shown that N-methylation can induce significant changes in the peptide's three-dimensional structure, which in turn influences its biological activity.
As previously mentioned, one of the most significant consequences of N-methylation is the enhancement of proteolytic stability. researchgate.netresearchgate.netpeptide.comresearchgate.net The N-methyl group acts as a "shield" for the amide bond, making it resistant to cleavage by a wide range of proteases. peptide.com This increased stability is a crucial factor in the design of long-acting peptide therapeutics. The stability of N-methylated peptides is typically assessed through in vitro incubation with proteases or in biological fluids like serum, followed by analysis of the intact peptide over time. researchgate.net
The data below provides a comparative overview of the general conformational and stability characteristics of standard versus N-methylated peptides.
| Characteristic | Standard Peptide | N-Methylated Peptide |
| Backbone Flexibility | High | Reduced peptide.comresearchgate.net |
| Hydrogen Bonding | N-H group acts as a hydrogen bond donor. | No N-H hydrogen bond donor capability. |
| Cis/Trans Isomerization | Trans isomer is highly favored. | The energy barrier between cis and trans isomers is lowered. mdpi.com |
| Proteolytic Half-life | Generally short. | Significantly extended. peptide.comresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
